molecular formula C10H11BrN2 B1343712 4-Bromo-6-isopropyl-1H-indazole CAS No. 1000343-77-0

4-Bromo-6-isopropyl-1H-indazole

Cat. No.: B1343712
CAS No.: 1000343-77-0
M. Wt: 239.11 g/mol
InChI Key: NYDJQPUBMSAYTO-UHFFFAOYSA-N
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Description

4-Bromo-6-isopropyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 4th position and an isopropyl group at the 6th position makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-isopropyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-bromo-6-isopropylbenzaldehyde with hydrazine. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired indazole derivative .

Another method involves the use of transition metal-catalyzed reactions. For instance, a copper-catalyzed cyclization of 2-bromo-6-isopropylphenylhydrazine with an appropriate oxidant can also yield this compound .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-isopropyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted indazole derivatives with various functional groups.

    Oxidation Reactions: Oxidized products such as indazole oxides or hydroxylated derivatives.

    Reduction Reactions: Dihydroindazole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-6-isopropyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-isopropyl-1H-indazole is unique due to the presence of both the bromine atom and the isopropyl group, which can synergistically enhance its biological activity and chemical reactivity. This combination of substituents can make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-bromo-6-propan-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)7-3-9(11)8-5-12-13-10(8)4-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDJQPUBMSAYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=NN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646673
Record name 4-Bromo-6-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-77-0
Record name 4-Bromo-6-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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